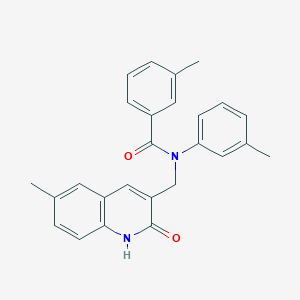
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was first synthesized by scientists at H. Lee Moffitt Cancer Center and Research Institute in 2002, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide prevents cancer cells from dividing and proliferating. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for cancer growth and metastasis.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in lab experiments is its high purity and high yield synthesis method, which allows for consistent and reproducible results. However, one limitation is that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has not yet been extensively studied in clinical trials, and further research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide. In addition, further studies are needed to investigate the potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in combination with other cancer treatments. Finally, more research is needed to determine the safety and efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in clinical trials, with the ultimate goal of developing a new cancer treatment option for patients.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and subsequent condensation with 3-methylbenzoic acid. The resulting intermediate is then coupled with m-toluidine to form the final product. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been optimized to yield high purity and high yield, making it a suitable candidate for further studies.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-6-4-8-20(12-17)26(30)28(23-9-5-7-18(2)14-23)16-22-15-21-13-19(3)10-11-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCUQUVZXNTVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-3-methyl-N-(3-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


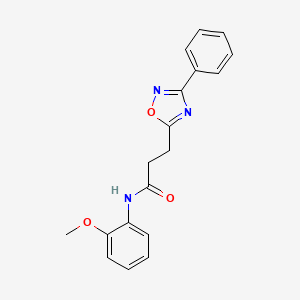
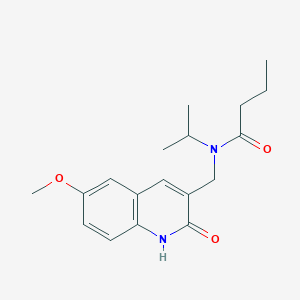
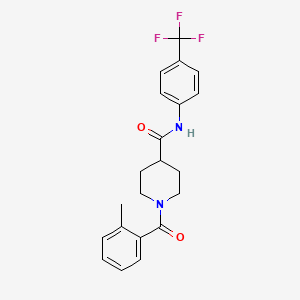

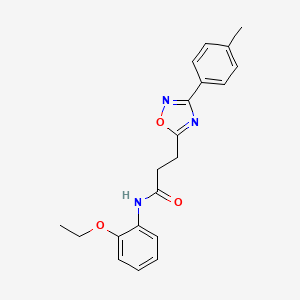
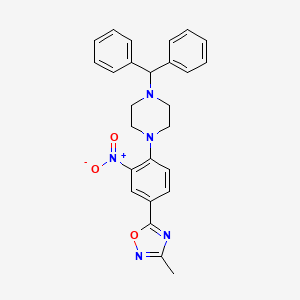
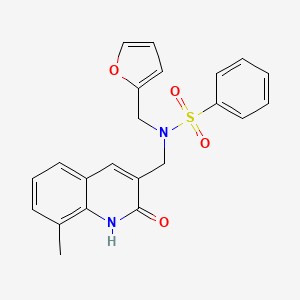
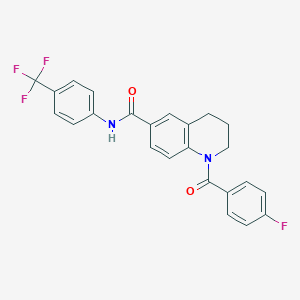
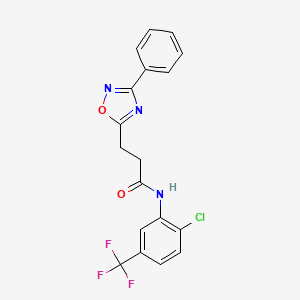
![N-cyclopropyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719660.png)
![2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719665.png)

![2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7719673.png)